2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole
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Overview
Description
2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole is an organic compound characterized by its unique structure, which includes a chloromethyl group attached to a cyclohexyl ring and an oxazole ring. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole typically involves the cyclization of appropriate precursors One common method is the reaction of 5-cyclohexyl-1,3-oxazol-2(3H)-one with chloromethylating agents under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a chloromethyl ketone.
Reduction: The oxazole ring can be reduced to form a corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Chloromethyl ketone derivatives.
Reduction: Amine derivatives of the oxazole ring.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(Chloromethyl)pyridine: Another chloromethyl-containing compound used in organic synthesis.
5-Cyclohexyl-1,3-oxazole: A related compound without the chloromethyl group.
Chloromethyl ketones: Compounds with similar reactivity due to the presence of the chloromethyl group.
Uniqueness: 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole is unique due to its combination of the chloromethyl group and the oxazole ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential applications
Properties
IUPAC Name |
2-(chloromethyl)-5-cyclohexyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJPZWKBZNEAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(O2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484430-27-4 |
Source
|
Record name | 2-(chloromethyl)-5-cyclohexyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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